molecular formula C21H16N4O4 B5319840 5-[(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)methylene]-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione

5-[(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)methylene]-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione

Cat. No. B5319840
M. Wt: 388.4 g/mol
InChI Key: IWYSGHMAFVVDAY-SFQUDFHCSA-N
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Description

Synthesis Analysis

The synthesis of similar complex molecules often involves multistep reactions including condensation, cyclization, and functional group transformations. For example, the synthesis of related heterocyclic systems demonstrates the utility of multicomponent reactions for constructing diverse molecular structures efficiently and with high atom economy, as shown in the synthesis of 5-amino-3-(3-methyl-5-oxo-1-phenyl-2-pyrazolin-4-yl)-7-phenyl-7H-thiazolo[3,2-a]pyrimidine-6-carbonitrile, which revealed excellent biocidal properties in some cases (Youssef & Omar, 2007).

Molecular Structure Analysis

The molecular structure of such compounds is typically confirmed using spectroscopic methods like NMR, IR, and mass spectrometry, as well as elemental analysis. For instance, the structure confirmation of 5-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]-1,3-diethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione highlights the importance of these analytical techniques (Asiri & Khan, 2010).

Chemical Reactions and Properties

These molecules participate in various chemical reactions, including condensation and cyclization, to form heterocyclic systems. The ability to undergo such reactions allows for the synthesis of compounds with potential biological activities, as demonstrated by the generation of new pyrazolo[1,5-a]pyrimidine derivatives with significant properties (Abdelhamid & Gomha, 2013).

Mechanism of Action

While the specific mechanism of action for this compound is not detailed in the search results, a synthesized pyrazole derivative was discussed as causing 4 T1 cells to die by preventing wound healing and colony formation, delaying the G0/G1 phase of the cell cycle, activating p27 levels, and most likely inducing apoptosis through DNA intercalation .

properties

IUPAC Name

(5E)-5-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)methylidene]-1-phenyl-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N4O4/c1-13-16(20(28)25(23-13)15-10-6-3-7-11-15)12-17-18(26)22-21(29)24(19(17)27)14-8-4-2-5-9-14/h2-12,16H,1H3,(H,22,26,29)/b17-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWYSGHMAFVVDAY-SFQUDFHCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C1C=C2C(=O)NC(=O)N(C2=O)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN(C(=O)C1/C=C/2\C(=O)NC(=O)N(C2=O)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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